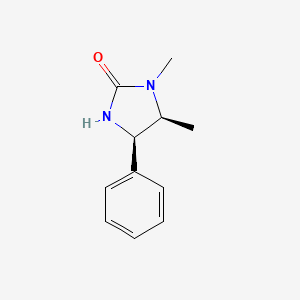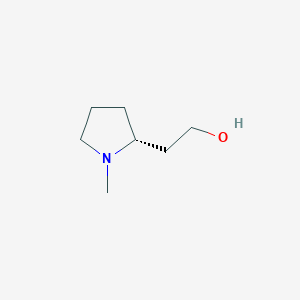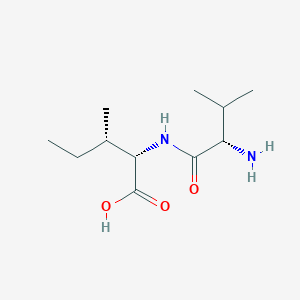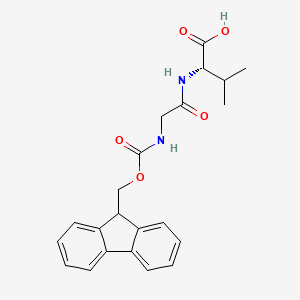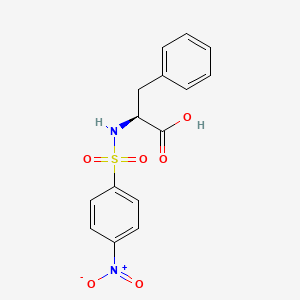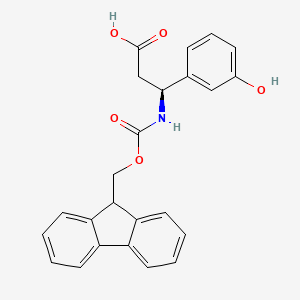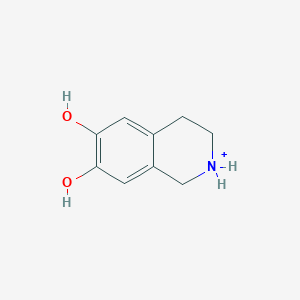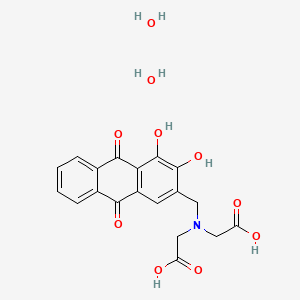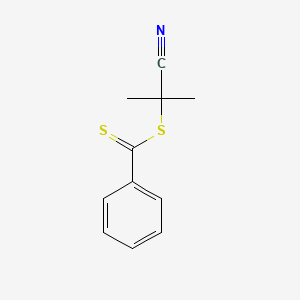
2-Cyanopropan-2-YL benzodithioate
描述
2-Cyanopropan-2-yl benzodithioate is a sulfur-based compound widely used as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. This compound provides a high degree of control over living radical polymerizations, making it particularly useful in the synthesis of various polymers .
作用机制
Target of Action
The primary target of 2-Cyanopropan-2-YL Benzodithioate is the process of radical polymerization . This compound acts as a chain-transfer agent, providing a high degree of control for living radical polymerizations .
Mode of Action
This compound interacts with its targets by utilizing the RAFT (Reversible Addition Fragmentation Chain Transfer) Polymerization process . This process allows the compound to control the polymerization of methacrylate and methacrylamide monomers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the polymerization of methacrylate and methacrylamide monomers . The downstream effects of this interaction include the controlled production of polymers .
Pharmacokinetics
The compound is known to be a solid or liquid at room temperature, with a density of 1146 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of this compound’s action result in the controlled polymerization of methacrylate and methacrylamide monomers . This leads to the production of polymers with a high degree of control over their properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Furthermore, it should be kept away from light and moisture to prevent decomposition .
生化分析
Biochemical Properties
2-Cyanopropan-2-YL benzodithioate plays a significant role in biochemical reactions, particularly in the process of reversible addition-fragmentation chain transfer (RAFT) polymerization . It interacts with various enzymes, proteins, and other biomolecules involved in this process. The nature of these interactions is primarily through the sulfur atoms in the benzodithioate group, which can form bonds with other molecules and facilitate the transfer of the polymer chain during the polymerization process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in polymerization reactions. It influences cell function by affecting the synthesis of polymers, which can have various roles in cellular metabolism, gene expression, and cell signaling pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a chain transfer agent in RAFT polymerization . It can bind to growing polymer chains and transfer them to other molecules, thereby controlling the growth of the polymer chains . This can influence enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of RAFT polymerization . It interacts with enzymes or cofactors involved in this process, and can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways and interactions is currently limited.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyanopropan-2-yl benzodithioate can be synthesized from 2,2’-Azobis (2-methylpropionitrile) and diphenyldithioperoxyanhydride . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
2-Cyanopropan-2-yl benzodithioate primarily undergoes radical-mediated reactions due to its role as a chain-transfer agent in RAFT polymerization. It can participate in various types of reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to double bonds in monomers during polymerization.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various monomers like methacrylates and methacrylamides . The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers are used in various applications, including coatings, adhesives, and biomedical materials .
科学研究应用
2-Cyanopropan-2-yl benzodithioate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- S,S-Dibenzyl trithiocarbonate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
Uniqueness
Compared to similar compounds, 2-Cyanopropan-2-yl benzodithioate offers a unique balance of reactivity and stability, making it particularly suitable for the polymerization of methacrylate and methacrylamide monomers. Its ability to provide a high degree of control over polymerization processes sets it apart from other chain-transfer agents .
属性
IUPAC Name |
2-cyanopropan-2-yl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLBLWCPSAZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433403 | |
| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-85-0 | |
| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2-propanyl benzenecarbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


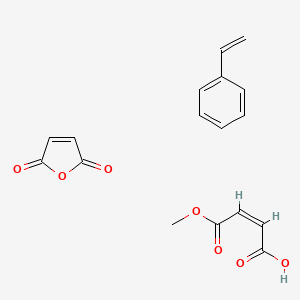
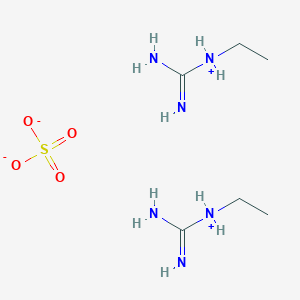
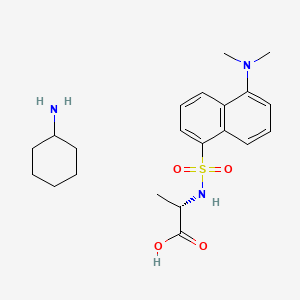
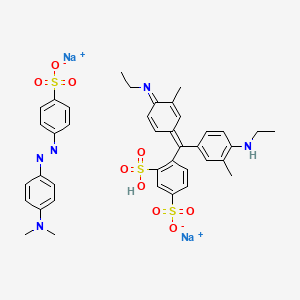
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
